REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][C:9]([C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:18])[N:3]=1.[CH2:19]([NH2:21])[CH3:20]>>[Cl:1][C:2]1[C:7]([NH:8][C:9]([C:11]2[C:12]([NH:21][CH2:19][CH3:20])=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:18])[N:3]=1
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1NC(=O)C=1C(=NC=CC1)Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
xylenes
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1NC(=O)C=1C(=NC=CC1)NCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |